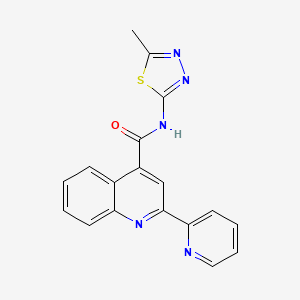

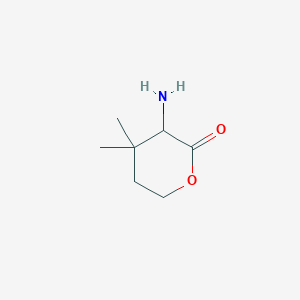

3-Methyl-2-oxopyrrolidine-3-carbohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “3-Methyl-2-oxopyrrolidine-3-carboxylic acid” is a related compound .

Synthesis Analysis

A series of novel 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives containing chloro, hydroxyl, isopropyl, nitro, nitroso, and amino substituents at benzene ring and 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carbohydrazide derivatives bearing heterocyclic moieties were synthesized .Molecular Structure Analysis

In the molecular structure of a related compound, the fragment of HN11−C12−O13 is almost perpendicular to both pyrrolidin-2-one cycle (dihedral angle is 80.2 (3)°) and isoindol-1,3-dione system (dihedral angle is equal 86.0 (3)°) .Chemical Reactions Analysis

The compound “3-methyl-2-oxopyrrolidine-3-carboxylic acid” is a related compound . The synthesis of related compounds involves condensation reactions of carbothioamide in acidic medium .Physical and Chemical Properties Analysis

The compound “3-Methyl-2-oxopyrrolidine-3-carboxylic acid” is a solid substance . Its IUPAC name is 3-methyl-2-oxopyrrolidine-3-carboxylic acid . The InChI Code is 1S/C6H9NO3/c1-6 (5 (9)10)2-3-7-4 (6)8/h2-3H2,1H3, (H,7,8) (H,9,10) .Scientific Research Applications

Synthesis and Antibacterial Activity

Research has indicated the successful synthesis of derivatives of 3-Methyl-2-oxopyrrolidine-3-carbohydrazide, demonstrating antibacterial properties. For example, the synthesis of 3-pyrrol-1-ylthieno[2,3-b]pyridine-2-carboxylic acid [(phenyl-, 1,3-benzodioxol-5-yl)methylene]hydrazides has been reported, which possess notable antibacterial capabilities (Kostenko et al., 2015).

Structural Characterization and Reactivity

Further studies have focused on the structural characterization and reactivity of these compounds. For instance, hydrazides of 4-aryl(hetaryl)-2-oxopyrrolidine-3-carboxylic acids were synthesized, showcasing the chemical versatility and the potential for further functionalization of this compound class (Gorodnicheva et al., 2016).

Antimicrobial and Antifungal Activities

The synthesis of N′-(4-Oxo-1,4-dihydronaphthalen-1-ylidene)-1-phenyl-5-oxopyrrolidine-3-carbohydrazides and their derivatives has revealed compounds with significant antimicrobial and antifungal activities, highlighting the therapeutic potential of these molecules in combating infectious diseases (Vaickelionienė et al., 2011).

In Vitro Antiviral Activity

The compound has also been investigated for its antiviral activity, with studies demonstrating potent in vitro efficacy against human rhinovirus (HRV) and related picornaviruses. This suggests a promising avenue for the development of new antiviral therapies (Patick et al., 2005).

Mechanism of Action

Safety and Hazards

Properties

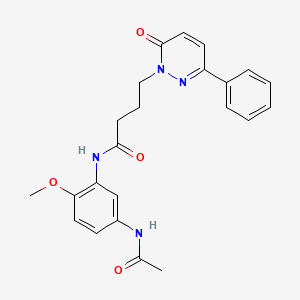

IUPAC Name |

3-methyl-2-oxopyrrolidine-3-carbohydrazide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3O2/c1-6(5(11)9-7)2-3-8-4(6)10/h2-3,7H2,1H3,(H,8,10)(H,9,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCXDLSKRRTVSCC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCNC1=O)C(=O)NN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-chlorophenyl)-9-methoxy-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione](/img/structure/B2926369.png)

![ethyl (2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)carbamate](/img/structure/B2926372.png)

![Methyl 3-{4-[(3-methylbutanoyl)amino]phenoxy}-2-thiophenecarboxylate](/img/structure/B2926373.png)

![N-(2,5-dimethylphenyl)-2-((3-(4-ethoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2926379.png)

![1-(3,4-Dichlorophenyl)-2-{[5-(4-methylphenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl]sulfanyl}ethan-1-one](/img/structure/B2926380.png)

![N-(4-fluorophenyl)-3-[(2,4,6-trimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2926381.png)